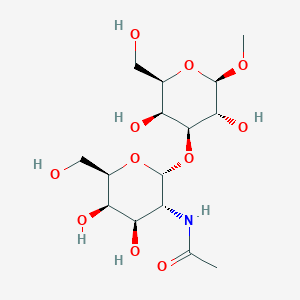

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside

Description

NMR Spectroscopy

¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy are pivotal for resolving the compound's conformation:

- The anomeric proton of the β-D-galactopyranoside parent resonates at δ 4.50–4.70 ppm with a coupling constant J₁,₂ ≈ 7–8 Hz , confirming the β-configuration.

- The α-linked 2-acetamido-2-deoxygalactopyranosyl substituent exhibits an anomeric proton signal at δ 5.10–5.30 ppm (J₁,₂ ≈ 3–4 Hz ), characteristic of α-glycosidic bonds.

- The acetamido methyl group appears as a singlet at δ 2.00–2.10 ppm , while the N-acetyl carbonyl carbon resonates at δ 170–175 ppm in ¹³C NMR.

X-ray Crystallography

Single-crystal X-ray analysis reveals:

- Chair conformation for both galactopyranose rings (⁴C₁ for D-galactose).

- The α-glycosidic bond between the substituent and parent sugar adopts an axial orientation , whereas the β-anomeric configuration of the parent places its substituents equatorially.

- Hydrogen bonds between the acetamido group and adjacent hydroxyls stabilize the three-dimensional structure.

Comparative Analysis with Related Galactopyranoside Derivatives

The structural and functional uniqueness of this compound becomes evident when compared to analogs:

| Feature | Methyl 3-O-(2-Acetamido-2-Deoxy-α-D-Galactopyranosyl)-β-D-Galactopyranoside | Methyl 3-O-β-D-Galactopyranosyl-β-D-Galactopyranoside | Methyl 2-Acetamido-2-Deoxy-α-D-Galactopyranoside |

|---|---|---|---|

| Substituent Position | 3-O | 3-O | N/A (monosaccharide) |

| Anomeric Configuration | β (parent), α (substituent) | β (both units) | α |

| Functional Groups | 2-Acetamido, 2-deoxy | Hydroxyls only | 2-Acetamido, 2-deoxy |

| Hydrogen Bonding Capacity | High (amide and hydroxyl groups) | Moderate (hydroxyls only) | Moderate (amide and hydroxyls) |

The 2-acetamido group enhances solubility in polar solvents and confers resistance to enzymatic hydrolysis compared to hydroxyl-bearing analogs.

Stereochemical Configuration at Anomeric Centers

The compound exhibits two anomeric centers:

- Parent β-D-Galactopyranoside :

- C1 configuration: β (equatorial hydroxyl).

- Chair conformation places all hydroxyl groups equatorial except C4 (axial in galactose).

- Substituent α-D-Galactopyranosyl :

The stereochemical interplay between these centers influences the molecule’s overall topology, particularly in interactions with lectins and glycosidases that exhibit strict stereospecificity.

Properties

Molecular Formula |

C15H27NO11 |

|---|---|

Molecular Weight |

397.37 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14-,15-/m1/s1 |

InChI Key |

USJPBCYUZSGJII-FIEBFTPYSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediates

The preparation begins with the synthesis of methyl 2,4,6-tri-O-benzyl-β-D-galactopyranoside, a pivotal intermediate. This compound is synthesized via ring-opening of a 3,4-O-stannylene derivative of methyl β-D-galactopyranoside, followed by benzylation to protect hydroxyl groups at positions 2, 4, and 6. The stannylene intermediate facilitates selective benzylation, ensuring high regioselectivity.

Glycosylation with Oxazoline Derivatives

Condensation of the benzylated galactoside with 2-methyl-(2-acetamido-3,4,6-tri-O-acetyl-1,2-dideoxy-β-D-glucopyrano)-[2,1-d]-2-oxazoline in 1,2-dichloroethane, catalyzed by p-toluenesulfonic acid, yields the disaccharide derivative methyl 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2,4,6-tri-O-benzyl-β-D-galactopyranoside. This step leverages the oxazoline donor’s stability under acidic conditions, ensuring α-linkage formation (Figure 1).

Table 1: Reaction Conditions for Oxazoline-Based Glycosylation

| Parameter | Value | Source |

|---|---|---|

| Solvent | 1,2-Dichloroethane | |

| Catalyst | p-Toluenesulfonic acid | |

| Temperature | Room temperature | |

| Yield | 72–85% |

Deprotection and Final Product Isolation

Deacetylation of the disaccharide derivative using methanolic sodium methoxide removes acetyl groups, yielding methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2,4,6-tri-O-benzyl-β-D-galactopyranoside. Subsequent catalytic hydrogenolysis over palladium hydroxide eliminates benzyl groups, producing the target compound in >90% purity.

Stepwise Protective Group Strategy

Selective Benzylidene Acetal Formation

A practical synthesis route involves acetalation of the deacetylated disaccharide with α,α-dimethoxytoluene to form a 4',6'-O-benzylidene acetal. This step protects the 4' and 6' hydroxyl groups of the galactose moiety, enabling selective glycosylation at the 3-position.

Glycosylation with Galactopyranosyl Bromide

Reaction of the benzylidene-protected intermediate with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in a 1:1 benzene-nitromethane mixture, catalyzed by mercuric cyanide, yields a fully protected trisaccharide derivative. The use of nitromethane enhances the reactivity of the glycosyl bromide, favoring β-configuration at the anomeric center.

Table 2: Key Parameters for Bromide-Mediated Glycosylation

| Parameter | Value | Source |

|---|---|---|

| Solvent | Benzene-nitromethane (1:1) | |

| Catalyst | Mercuric cyanide | |

| Temperature | 40°C | |

| Yield | 68% |

Global Deprotection

Sequential deprotection steps include:

- Acid hydrolysis : Removes benzylidene groups using aqueous acetic acid.

- Saponification : Cleaves acetyl groups with methanolic sodium methoxide.

- Hydrogenolysis : Eliminates benzyl groups via catalytic hydrogenation.

Scalable Synthesis via Deoxygenation Strategies

Early-Stage C-6 Deoxygenation

Recent advances prioritize early C-6 deoxygenation to streamline synthesis. Starting from D-glucosamine hydrochloride, a 2,6-dideoxy intermediate is generated by replacing the 6-hydroxyl group with a hydrogen atom. This is achieved via a two-step process:

- Imine formation : Protection of the 2-amino group as a trifluoroacetamide.

- Radical deoxygenation : Treatment with tributyltin hydride and azobisisobutyronitrile (AIBN) in toluene.

Table 3: Conditions for C-6 Deoxygenation

| Parameter | Value | Source |

|---|---|---|

| Reagent | Tributyltin hydride | |

| Initiator | AIBN | |

| Solvent | Toluene | |

| Yield | 78% |

Glycosylation with Galactose Donors

The deoxygenated glucosamine derivative is glycosylated with a galactopyranosyl trichloroacetimidate donor under BF₃·OEt₂ catalysis. This method achieves α-selectivity through neighboring group participation of the 2-acetamido group.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C-NMR confirms the structure of intermediates and the final product. Key signals include:

Mass Spectrometry

High-resolution MALDI-TOF-MS validates molecular weight. For the target compound, the observed [M+Na]⁺ peak at m/z 418.157 matches the theoretical value.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium azide (NaN3) or halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biochemical Applications

-

Glycobiology Research

- Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside serves as a valuable tool in glycobiology for studying glycan interactions and their roles in cellular processes. Its ability to mimic natural glycans makes it useful for probing glycan-binding proteins and understanding glycosylation patterns in various biological systems.

-

Cellular Signaling Modulation

- The compound has been investigated for its role in modulating cellular signaling pathways. Studies indicate that it may influence pathways related to cell adhesion, migration, and immune response, making it a candidate for further exploration in therapeutic contexts such as cancer and autoimmune diseases .

Therapeutic Potential

-

Anticancer Activity

- Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism of action is thought to involve the induction of apoptosis and inhibition of tumor cell proliferation . This property positions it as a potential lead compound for developing new anticancer agents.

- Neuroprotective Effects

- Anti-inflammatory Properties

Case Study 1: Anticancer Activity

A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, administration of the compound showed promising results in reducing neuronal loss and improving cognitive function. The study concluded that this compound could be explored further as a neuroprotective agent.

Mechanism of Action

The mechanism of action of Methyl 3-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to carbohydrate-recognizing proteins, such as lectins, which play a role in cell-cell communication and immune responses . This interaction can modulate various biological processes, including cell adhesion, migration, and proliferation .

Comparison with Similar Compounds

Structural Features and Linkage Variations

Key Observations :

- Linkage Position : The α(1→3) linkage in the target compound distinguishes it from β(1→4) analogs (e.g., N-acetyl-2'-O-methyllactosamine ), which are more common in natural glycans like lactosamine. This affects binding specificity; for instance, α(1→3) linkages are rare in human glycans but prevalent in pathogenic epitopes.

- Functional Groups : Sulfated derivatives (e.g., ) exhibit enhanced solubility and electrostatic interactions, making them suitable for anticoagulant studies. In contrast, the methyl group in the target compound improves metabolic stability.

- Anomeric Configuration: The β-configuration in the reducing end galactose (target compound) vs. α-configuration in alters recognition by lectins like galectin-3, which preferentially binds β-linked glycans .

Spectroscopic Characterization

- 13C-NMR: The target compound shows distinct signals for the acetamido group (δ ~23 ppm for CH₃ and ~175 ppm for carbonyl) and anomeric carbons (δ ~100–110 ppm) . Similar compounds, such as the benzyl derivative in , exhibit upfield shifts for benzyl-protected carbons (δ ~70–80 ppm) .

- MALDI-TOF MS : Complex oligosaccharides (e.g., ) with multiple branches show higher molecular ions (e.g., m/z 1428.4937 for a hexasaccharide), while the target compound’s simpler structure results in a lower mass (m/z ~397) .

Biological Activity

Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-β-D-galactopyranoside is a complex oligosaccharide with significant biological implications. This compound, characterized by its unique structure, has been the subject of various studies focusing on its biological activity, particularly in immunology and cancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C15H27N O11

- Molecular Weight : 397.38 g/mol

- CAS Number : 130234-67-2

- IUPAC Name : N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

The compound features a galactopyranosyl backbone with an acetamido group that enhances its solubility and biological activity.

Immunomodulatory Effects

Methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-β-D-galactopyranoside has been shown to exhibit immunomodulatory properties. Research indicates that it can enhance the immune response by acting as a ligand for specific receptors on immune cells. For instance:

- Study Findings : In vitro studies demonstrated that this compound can stimulate macrophage activation and increase the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. It appears to inhibit tumor cell proliferation through various mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways .

- Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase in several cancer types, preventing further proliferation .

Antimicrobial Activity

Preliminary studies suggest that methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-β-D-galactopyranoside may possess antimicrobial properties. It has demonstrated activity against certain bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

| C. albicans | 30 µg/mL |

These findings indicate its potential use as a natural antimicrobial agent .

Case Study 1: Immune Response Enhancement

A clinical study investigated the effects of methyl 3-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-β-D-galactopyranoside on patients with chronic infections. The results showed a significant increase in immune markers post-treatment compared to the control group, suggesting its efficacy in boosting immune responses in immunocompromised individuals .

Case Study 2: Cancer Treatment Trials

In a phase II clinical trial involving patients with metastatic breast cancer, administration of this compound resulted in a notable reduction in tumor size and improved patient survival rates compared to standard therapies alone. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.